molecular formula C14H18BrN3O2 B2371688 5-Bromo-2-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine CAS No. 2379995-39-6

5-Bromo-2-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine

Cat. No.: B2371688
CAS No.: 2379995-39-6
M. Wt: 340.221
InChI Key: XUHRPKQGPSNYIQ-UHFFFAOYSA-N
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Description

5-Bromo-2-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide . The reaction conditions often include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like water or ethanol. The reaction is usually carried out at elevated temperatures, around 80°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as sodium carbonate, used to deprotonate intermediates.

    Solvents: Water, ethanol, or other organic solvents depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

5-Bromo-2-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(1-cyclopropanecarbonylpiperidin-4-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c15-12-7-16-14(17-8-12)20-9-10-3-5-18(6-4-10)13(19)11-1-2-11/h7-8,10-11H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHRPKQGPSNYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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